N-(2,2-difluoroethyl)-4-methylbenzamide
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Overview
Description
N~1~-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE typically involves the reaction of 4-methylbenzoic acid with 2,2-difluoroethylamine. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N1-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N~1~-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Due to its potential bioactivity, it is investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of agrochemicals and other industrial products that benefit from the stability and reactivity imparted by fluorine atoms.
Mechanism of Action
The mechanism of action of N1-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Difluoroethyl)-4-methylbenzamide
- N-(2,2-Difluoroethyl)-4-chlorobenzamide
- N-(2,2-Difluoroethyl)-4-nitrobenzamide
Uniqueness
N~1~-(2,2-DIFLUOROETHYL)-4-METHYLBENZAMIDE stands out due to its specific substitution pattern and the presence of both fluorine atoms and a methyl group on the benzamide core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-4-methylbenzamide |
InChI |
InChI=1S/C10H11F2NO/c1-7-2-4-8(5-3-7)10(14)13-6-9(11)12/h2-5,9H,6H2,1H3,(H,13,14) |
InChI Key |
OATRNMDWJLXQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(F)F |
Origin of Product |
United States |
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